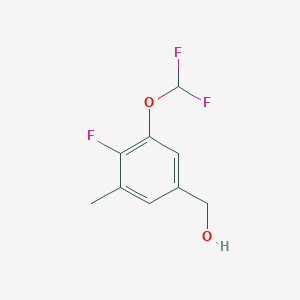
(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol is an organic compound with a complex structure that includes difluoromethoxy, fluoro, and methyl groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the difluoromethoxy group through a nucleophilic substitution reaction, followed by the addition of the fluoro and methyl groups under controlled conditions. The final step often involves the reduction of an intermediate compound to yield the desired methanol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure high yield and purity. The process typically includes rigorous purification steps such as distillation and crystallization to remove impurities and obtain the final product in its pure form.
化学反应分析
Types of Reactions
(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce various alcohols or hydrocarbons.
科学研究应用
(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (3-(Difluoromethoxy)-4-methoxy-5-methylphenyl)methanol
- (4-(Difluoromethoxy)-3-fluoropyridin-2-yl)methanol
- (3-(Difluoromethoxy)phenyl)methanol
Uniqueness
(3-(Difluoromethoxy)-4-fluoro-5-methylphenyl)methanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C9H9F3O2 |
|---|---|
分子量 |
206.16 g/mol |
IUPAC 名称 |
[3-(difluoromethoxy)-4-fluoro-5-methylphenyl]methanol |
InChI |
InChI=1S/C9H9F3O2/c1-5-2-6(4-13)3-7(8(5)10)14-9(11)12/h2-3,9,13H,4H2,1H3 |
InChI 键 |
HBXDGZBRRVBUEE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1F)OC(F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14033870.png)
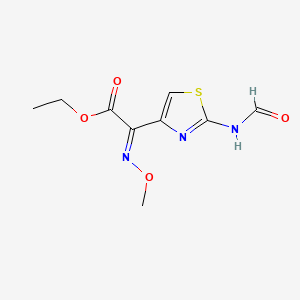
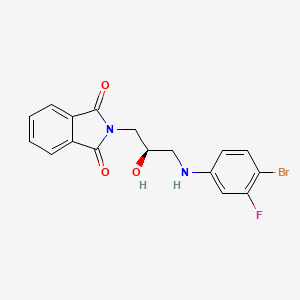
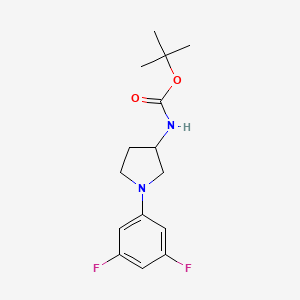
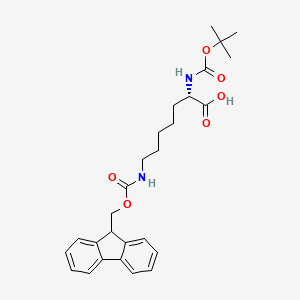


![(3AS,8BS)-3A,8B-Dihydroxy-2-methyl-4-oxo-1,3A,4,8B-tetrahydroindeno[1,2-B]pyrrole-3-carbonitrile](/img/structure/B14033902.png)
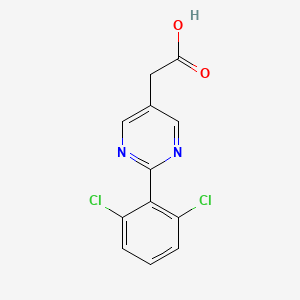
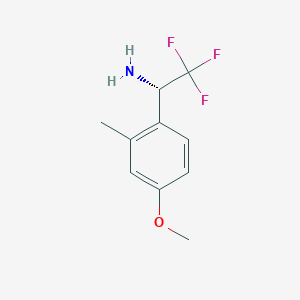

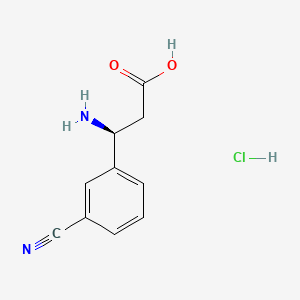
![3,6-Dibromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B14033935.png)

